molecular formula C16H15NO B12882497 (R)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole

(R)-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole

Cat. No.: B12882497
M. Wt: 237.30 g/mol
InChI Key: ITIICSKGFPUINV-HNNXBMFYSA-N
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Description

®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is a chiral oxazoline derivative. Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole compound is characterized by the presence of a phenyl group and a p-tolyl group attached to the oxazoline ring, making it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-p-tolyl methyl sulfoxide with phenylglyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazoline ring .

Industrial Production Methods

Industrial production of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in catalytic reactions makes it valuable in the production of enantiomerically pure compounds .

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features allow for the creation of analogs with potential biological activity.

Medicine

The compound’s derivatives have been investigated for their potential therapeutic properties. Research has shown that oxazoline derivatives exhibit antimicrobial and anticancer activities .

Industry

In the industrial sector, ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is used in the synthesis of specialty chemicals and materials. Its role as an intermediate in the production of pharmaceuticals and agrochemicals is particularly noteworthy.

Mechanism of Action

The mechanism of action of ®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazoline ring can participate in hydrogen bonding and coordination with metal ions, influencing the reactivity and selectivity of the compound in various reactions. The phenyl and p-tolyl groups contribute to the compound’s overall stability and reactivity by providing steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Phenyl-2-(p-tolyl)-4,5-dihydrooxazole is unique due to its specific combination of phenyl and p-tolyl groups attached to the oxazoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(4R)-2-(4-methylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-17-15(11-18-16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m0/s1

InChI Key

ITIICSKGFPUINV-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N[C@@H](CO2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(CO2)C3=CC=CC=C3

Origin of Product

United States

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